molecular formula C19H20N2O4 B10988444 N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

Cat. No.: B10988444
M. Wt: 340.4 g/mol
InChI Key: SHLXSXWFSVDCIQ-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a benzofuran moiety. Its molecular formula is C18H19NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acetylation of 2-methoxyaniline to form N-(2-methoxyphenyl)acetamide. This intermediate is then subjected to a series of reactions, including cyclization and coupling reactions, to introduce the benzofuran moiety and complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The methoxy and acetylamino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is unique due to the presence of both the methoxyphenyl and benzofuran groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

InChI

InChI=1S/C19H20N2O4/c1-12(22)20-15-5-6-17(24-2)16(11-15)21-19(23)10-13-3-4-14-7-8-25-18(14)9-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

SHLXSXWFSVDCIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CC3=C(CCO3)C=C2

Origin of Product

United States

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